molecular formula C12H12O B230523 3,4-Dimethyl-2-naphthol

3,4-Dimethyl-2-naphthol

Cat. No.: B230523
M. Wt: 172.22 g/mol
InChI Key: DPQILBPFOYSPEV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-naphthol (CID 15503559) is a high-purity organic compound featuring a naphthalene ring system substituted with a hydroxy group at the 2-position and methyl groups at the 3 and 4 positions . This specific substitution pattern makes it a valuable building block in organic synthesis and materials science. Researchers utilize naphthol derivatives like this one in multicomponent reactions for constructing complex heterocyclic structures, such as oxaphosphaphenanthrene derivatives, which are frameworks of interest in developing new materials . Additionally, substituted naphthols serve as key precursors in catalytic dearomatization processes, enabling access to valuable carbonyl compounds with quaternary carbon centers . The dimethyl groups on the aromatic ring can influence the compound's electron density and steric profile, potentially tuning its reactivity and physical properties for specific applications. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3,4-dimethylnaphthalen-2-ol

InChI

InChI=1S/C12H12O/c1-8-9(2)12(13)7-10-5-3-4-6-11(8)10/h3-7,13H,1-2H3

InChI Key

DPQILBPFOYSPEV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC=CC=C12)O)C

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C12)O)C

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Asymmetric Synthesis
3,4-Dimethyl-2-naphthol serves as a chiral auxiliary in asymmetric synthesis. It has been utilized to produce optically active compounds through various reactions. For instance, it can be involved in the synthesis of aminonaphthols that demonstrate biological activity, which are crucial in creating pharmaceuticals . The compound's ability to form stable complexes with metals enhances its utility as a ligand in catalysis.

Table 1: Synthesis Applications of this compound

Reaction TypeDescriptionYield (%)
Friedel-Crafts ReactionReaction with α-trifluoromethylimines to form chiral products71-86
N-MethylationFormation of tertiary aminonaphthol via N-methylation65
Enantioselective AlkenylationCatalyzed by optically active tertiary aminonaphthol>99

Pharmaceutical Applications

This compound has shown potential in medicinal chemistry due to its biological properties. Research indicates that derivatives of naphthol compounds possess antibacterial and anticancer activities. For example, studies have demonstrated that certain naphthoquinones derived from naphthols exhibit significant antiproliferative effects against cancer cells .

Case Study: Anticancer Activity
In a study evaluating the anticancer effects of naphthoquinones derived from this compound, researchers found that these compounds could inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cellular signaling pathways related to cancer progression.

Material Science

Dyes and Pigments
this compound is also used in the production of dyes and pigments due to its ability to form colored complexes with metals. This property is exploited in textile and cosmetic industries where vibrant colors are required.

Table 2: Material Applications of this compound

Application TypeDescription
DyesUsed as a precursor for synthetic dyes
PigmentsForms stable complexes for coloring agents

Environmental Applications

Research has indicated that naphthol compounds can be used as chemosensors for detecting environmental pollutants such as fluoride ions. The interaction between the hydroxyl groups of naphthols and fluoride ions allows for sensitive detection methods .

Case Study: Fluoride Detection
A study highlighted the development of a fluorescent chemosensor based on aminonaphthol that selectively recognizes fluoride anions with high sensitivity. This application underscores the potential of this compound derivatives in environmental monitoring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 3,4-Dimethyl-2-naphthol, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Properties/Applications
This compound (Inferred) C₁₂H₁₂O 172.23 (calc.) -OH at C2; -CH₃ at C3, C4 N/A Likely intermediate for polycyclic synthesis
1,2,3,4-Tetrahydro-2-naphthol C₁₀H₁₂O 148.20 -OH at C2; saturated tetracyclic ring 530-91-6 Enhanced solubility due to hydrogenation
2-(3-Methyl-2-buten-1-yl)-1-naphthol C₁₉H₃₀O₈ 386.44 -OH at C1; prenyl group at C2 54835-70-0 Bulky substituent may hinder reactivity
1,2,3,4-Tetrahydro-6,7-methylenedioxy-2-naphthol C₁₁H₁₂O₃ 192.21 (calc.) -OH at C2; methylenedioxy at C6,7 1114515-45-5 Methylenedioxy group enhances metabolic stability
4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one C₁₂H₁₄O 174.24 Ketone at C1; -CH₃ at C4 2979-69-3 Oxidized derivative with distinct reactivity

Physicochemical Properties

  • Solubility : Hydrogenated analogs like 1,2,3,4-Tetrahydro-2-naphthol show increased solubility in polar solvents compared to fully aromatic naphthols due to reduced ring rigidity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dimethyl-2-naphthol, and how can purity be ensured during isolation?

  • Methodological Answer : A common approach involves alkylation or hydroxylation of naphthalene derivatives under controlled conditions. For example, reacting 2-naphthol with methylating agents (e.g., methyl iodide) in the presence of a base like NaOH, followed by reflux in solvents such as DMF. Isolation typically involves recrystallization from ethanol or acetone to remove unreacted starting materials. Purity is confirmed via melting point analysis and spectroscopic techniques (e.g., IR for hydroxyl and methyl group validation) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key markers include O-H stretching (~3200 cm⁻¹) and aromatic C-H bending (~750-850 cm⁻¹).
  • ¹H NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and methyl group singlets (δ 2.1–2.5 ppm). Integration ratios help confirm substitution patterns.
  • Cross-referencing experimental data with computational predictions (e.g., DFT-calculated spectra) resolves ambiguities .

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Decomposition at high temperatures can release CO, CO₂, and NOₓ; thus, self-contained breathing apparatus (SCBA) and flame-resistant gloves are critical. Monitor reaction stability via thermal analysis (DSC/TGA) to prevent runaway reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound derivatives?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps.
  • Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) may improve regioselectivity.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions.
  • Use DoE (Design of Experiments) to statistically analyze parameter interactions .

Q. How can contradictory spectral data between theoretical and experimental results be resolved for this compound derivatives?

  • Methodological Answer :

  • Artifact Analysis : Re-examine sample preparation (e.g., solvent purity, crystallization conditions).
  • Iterative Testing : Repeat NMR/IR under standardized conditions (e.g., deuterated solvents, controlled humidity).
  • Computational Validation : Compare experimental peaks with DFT-simulated spectra for conformational isomers or tautomeric forms .

Q. What strategies integrate computational chemistry with experimental data to predict novel reactivity pathways for this compound?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model reaction trajectories to identify intermediates.
  • QM/MM Hybrid Methods : Study solvent effects on reaction mechanisms.
  • Machine Learning : Train models on existing kinetic data to predict optimal reaction parameters.
  • Validate predictions via small-scale exploratory syntheses .

Q. How can researchers address discrepancies in thermal stability data for this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize TGA/DSC protocols (heating rate, atmosphere).
  • Batch Comparison : Test multiple synthesis batches to isolate batch-specific impurities.
  • Peer Data Review : Cross-reference with published decomposition profiles of structurally similar naphthols .

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